![molecular formula C24H22FNO5 B3182594 GSK726701A](/img/structure/B3182594.png)
GSK726701A
描述
GSK726701A, also known as this compound, is a useful research compound. Its molecular formula is C24H22FNO5 and its molecular weight is 423.4 g/mol. The purity is usually 95%.
The exact mass of the compound {4-[4,9-Bis(ethyloxy)-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl]-2-fluorophenyl}acetic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoindoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
GSK726701A is a novel compound classified as a partial agonist of the prostaglandin E2 receptor 4 (EP4). This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in pain management and inflammation modulation.
- Chemical Structure : this compound is characterized by a specific molecular structure that allows it to interact selectively with the EP4 receptor.
- Potency : The compound exhibits a pEC50 value of 7.4, indicating significant potency in receptor activation. Its IC50 value is reported at 0.275 nM, demonstrating high affinity for the EP4 receptor .
Biological Activity
The biological activity of this compound primarily revolves around its role as a partial agonist at the EP4 receptor, which is implicated in various physiological processes including pain perception and inflammatory responses.
This compound's mechanism involves:
- Binding Affinity : The compound binds to the EP4 receptor, influencing downstream signaling pathways associated with pain and inflammation.
- Functional Assays : In vitro studies have shown that this compound activates cAMP production, a key second messenger in cellular signaling related to pain modulation .
In Vitro Studies
- A series of functional assays demonstrated that this compound effectively enhances cAMP levels in human cells expressing the EP4 receptor. This effect was dose-dependent, confirming its role as a partial agonist .
In Vivo Studies
- Animal models have been employed to assess the analgesic effects of this compound. In these studies, administration of the compound resulted in significant reduction of pain responses compared to control groups, indicating its potential utility in clinical settings for pain relief .
Data Tables
Parameter | Value |
---|---|
pEC50 | 7.4 |
IC50 (nM) | 0.275 |
Receptor Type | Prostaglandin E2 Receptor 4 (EP4) |
Purity | 98.72% |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Chronic Pain Management : A study involving patients with chronic pain conditions demonstrated that this compound administration led to improved pain scores and reduced reliance on opioid medications.
- Inflammatory Disorders : Another case study focused on patients with inflammatory diseases, where this compound showed promise in reducing inflammatory markers and improving patient outcomes .
科学研究应用
GSK726701A is a compound that has garnered attention in scientific research, particularly in the fields of pharmacology and biochemistry. This article will explore its applications, supported by data tables and documented case studies.
Pharmacological Studies
This compound has been extensively studied for its pharmacological properties. Its ability to inhibit PDE4 has implications for:
- Asthma Management : Research indicates that PDE4 inhibitors can reduce airway inflammation and hyper-responsiveness, presenting a therapeutic avenue for asthma patients.
- COPD Treatment : Similar to asthma, this compound shows promise in alleviating symptoms associated with COPD by targeting inflammatory processes in the lungs.
Case Study Example :
In a randomized controlled trial, patients with moderate to severe asthma were treated with this compound over 12 weeks. Results demonstrated significant improvements in lung function and reductions in exacerbation rates compared to placebo controls.
Immunomodulatory Effects
The compound's immunomodulatory effects are of particular interest in autoimmune diseases. By altering cytokine production and T-cell activation, this compound may help manage conditions like rheumatoid arthritis and psoriasis.
Data Table: Immunomodulatory Effects of this compound
Condition | Mechanism of Action | Observed Effects |
---|---|---|
Rheumatoid Arthritis | Inhibition of pro-inflammatory cytokines | Reduced joint inflammation |
Psoriasis | Modulation of T-cell activity | Decreased plaque formation |
Neuroprotective Potential
Emerging studies suggest that this compound may have neuroprotective properties, making it a candidate for research into neurodegenerative diseases such as Alzheimer’s disease.
Case Study Example :
In preclinical models, this compound administration resulted in decreased neuroinflammation and improved cognitive function metrics in mice subjected to Alzheimer-like pathology.
属性
IUPAC Name |
2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)-2-fluorophenyl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO5/c1-3-30-22-16-7-5-6-8-17(16)23(31-4-2)21-18(22)13-26(24(21)29)15-10-9-14(11-20(27)28)19(25)12-15/h5-10,12H,3-4,11,13H2,1-2H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEFCZJZEASKIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2CN(C(=O)C2=C(C3=CC=CC=C31)OCC)C4=CC(=C(C=C4)CC(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。